N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has been found to bind to the TrkA kinase, a protein involved in pain signaling .Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of novel series integrating quinoline, pyrazole, and benzofuran moieties explores the potential antimicrobial screening of such compounds. These derivatives were synthesized with excellent yields, indicating a robust method for producing compounds with potential biological activities (Idrees et al., 2020).
Antimicrobial Screening
- Another research effort involved the synthesis of benzofuran-2-yl derivatives, targeting antimicrobial activity. This study highlights the cyclocondensation reactions and the subsequent evaluation of these compounds against pathogenic bacteria, emphasizing the potential of benzofuran-based compounds in developing new antimicrobial agents (Idrees et al., 2019).
Antitumor Agents
- The design and synthesis of benzothiazole derivatives, including those related structurally to the query compound, have been investigated for their potent antitumor agents. This highlights the broader context in which similar compounds can be developed and studied for their potential in cancer therapy (Yoshida et al., 2005).
Enzyme Inhibition
- Research into N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including studies on derivatives targeting enzyme inhibition, suggests a pathway for exploring the biological applications of compounds with similar structural features. This work demonstrates the role of heteroaryl fragments in determining the potency of enzyme inhibitors, indicating a strategy for designing compounds with specific biological targets (Allan et al., 2009).
Future Directions
Mechanism of Action
Target of Action
For instance, some target the Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging . Others target the colony stimulating factor-1 receptor (CSF-1R), which is involved in the regulation of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
This could result in changes in the biological processes regulated by these targets, such as metabolism, aging, and tumor progression .
Biochemical Pathways
Given the potential targets, it’s likely that the compound affects the nad+ salvage pathway, which is catalyzed by nampt , and pathways involved in the regulation of tumor-associated macrophages and microglia, which are influenced by CSF-1R .
Result of Action
Based on its potential targets, the compound could have effects on metabolism, aging, and tumor progression .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-14(11-6-7-11)9-13(19-20)10-18-17(21)16-8-12-4-2-3-5-15(12)22-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFVCCSGKXGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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